Diethyl (3-bromo-5-nitropyridin-4-yl)malonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(3-bromo-5-nitropyridin-4-yl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O6/c1-3-20-11(16)10(12(17)21-4-2)9-7(13)5-14-6-8(9)15(18)19/h5-6,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWVBTQJHJCLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=NC=C1[N+](=O)[O-])Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl 3 Bromo 5 Nitropyridin 4 Yl Malonate
Initial Work-up
The initial isolation of the crude product involves a standard aqueous work-up procedure:
Extraction: The quenched reaction mixture is transferred to a separatory funnel, and an organic solvent immiscible with water, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297), is added. The organic layer, containing the desired product, is separated from the aqueous layer. The aqueous layer is typically extracted multiple times with the organic solvent to maximize the recovery of the product.
Washing: The combined organic extracts are washed with water and brine (a saturated aqueous solution of sodium chloride). This step removes any remaining water-soluble impurities and helps to break up any emulsions.
Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.
Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude Diethyl (3-bromo-5-nitropyridin-4-yl)malonate, often as an oil or a solid. guidechem.com
Purification Techniques
To achieve a high degree of purity, the crude product is subjected to further purification, most commonly by column chromatography.
Column Chromatography:
This technique separates compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel is typically used as the stationary phase.
The process involves the following steps:
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent, such as hexane (B92381).
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
Elution: A solvent system, known as the mobile phase or eluent, is passed through the column. A gradient of solvents with increasing polarity is often employed. For this compound, a mixture of hexane and ethyl acetate is a common choice. guidechem.com The elution starts with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and the polarity is gradually increased.
Fraction Collection: The eluent is collected in a series of fractions as it exits the column. The different components of the crude mixture will travel down the column at different rates and will be collected in separate fractions.
Analysis: The composition of each fraction is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Concentration: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.
The following table outlines the key aspects of the purification by column chromatography:
| Parameter | Description | Typical Choice |
| Stationary Phase | The solid adsorbent that separates the components of the mixture. | Silica Gel |
| Mobile Phase (Eluent) | The solvent or mixture of solvents that carries the mixture through the stationary phase. | Hexane/Ethyl Acetate Gradient |
| Monitoring Technique | A quick method to analyze the composition of the collected fractions. | Thin-Layer Chromatography (TLC) |
Recrystallization:
In cases where the purified product is a solid, recrystallization may be employed as a final purification step to obtain a crystalline material with very high purity. This technique involves dissolving the compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.
Chemical Reactivity and Transformation Pathways of Diethyl 3 Bromo 5 Nitropyridin 4 Yl Malonate
Decarboxylation Reactions of the Malonate Moiety
Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a key reaction pathway for Diethyl (3-bromo-5-nitropyridin-4-yl)malonate. This process can be initiated under different conditions, primarily through acid catalysis or thermal induction, leading to distinct products. The presence of the electron-withdrawing nitro- and bromo-substituted pyridine (B92270) ring influences the reactivity of the attached malonate moiety.
Under acidic conditions, the typical transformation pathway for diethyl malonate derivatives involves a two-step sequence: hydrolysis of the ester groups to form a malonic acid intermediate, followed by the loss of carbon dioxide to yield an acetic acid derivative. masterorganicchemistry.commasterorganicchemistry.com This one-pot process is a common strategy in malonic ester synthesis to produce substituted carboxylic acids. masterorganicchemistry.com
The treatment of this compound with strong aqueous acid under heating leads to the formation of Ethyl 2-(3-bromo-5-nitropyridin-4-yl)acetate. This reaction proceeds through the initial hydrolysis of one of the two ethyl ester groups to a carboxylic acid. The resulting β-keto acid intermediate is unstable and readily undergoes decarboxylation to yield the monoester product. Complete hydrolysis of both ester groups followed by decarboxylation would result in the corresponding acetic acid derivative. Studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that vigorous hydrolysis with a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH) at reflux temperature results in the formation of the corresponding acetic acid product in good yield. beilstein-journals.orgbeilstein-journals.org This process demonstrates that the hydrolysis of the ester is often followed by complete decarboxylation under harsh acidic conditions. beilstein-journals.orgbeilstein-journals.org
The malonate moiety can serve as a synthetic equivalent for a methyl group. A known synthetic strategy involves the condensation of a halopyridine with diethyl malonate, followed by hydrolysis and decarboxylation under acidic conditions to introduce a methyl group onto the pyridine ring. google.com For example, a similar transformation is used in the synthesis of 5-nitro-2-picoline, where 5-nitro-2-chloropyridine is first reacted with diethyl malonate and a base. google.com The resulting diethyl (5-nitropyridin-2-yl)malonate is then treated with 6N hydrochloric acid and heated to reflux, which effects both hydrolysis of the esters and decarboxylation to yield the final methyl-substituted pyridine. google.com This established methodology supports the conversion of this compound into 4-methyl-3-bromo-5-nitropyridine through a similar acid-catalyzed decarboxylation process.
The acid-catalyzed conversion of a diethyl malonate derivative to its corresponding acetic acid proceeds in two distinct stages. masterorganicchemistry.comstackexchange.com
Ester Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. This process occurs for both ester groups to form the key intermediate, a substituted malonic acid.
Decarboxylation: The resulting (3-bromo-5-nitropyridin-4-yl)malonic acid intermediate readily undergoes decarboxylation upon heating. The mechanism involves a concerted, six-membered cyclic transition state where the carbonyl oxygen of one carboxyl group abstracts the proton from the other carboxyl group, leading to the simultaneous cleavage of a carbon-carbon bond and the formation of carbon dioxide. masterorganicchemistry.comstackexchange.com This process generates an enol intermediate, which rapidly tautomerizes to the more stable final product, 2-(3-bromo-5-nitropyridin-4-yl)acetic acid. Due to the thermal instability of many substituted malonic acids, particularly those with electron-withdrawing groups, the isolation of this intermediate can be challenging, with hydrolysis and decarboxylation often appearing as a single, concurrent transformation. beilstein-journals.orgbeilstein-journals.org
Beyond acid catalysis, decarboxylation can be achieved under thermal conditions, often mediated by specific reagents, in a reaction known as the Krapcho decarboxylation. wikipedia.orgresearchgate.net This reaction is particularly useful for esters bearing a β-electron-withdrawing group, such as malonates. wikipedia.orgyoutube.com The process is typically carried out by heating the substrate in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt, such as lithium chloride or sodium chloride, and a small amount of water. researchgate.netscite.ai
The mechanism is distinct from the acidic pathway. It begins with the SN2 attack of the halide anion (e.g., Cl⁻) on the ethyl group of the ester, leading to the formation of an ethyl halide and a carboxylate intermediate. youtube.com This intermediate then loses carbon dioxide to form a resonance-stabilized carbanion. Finally, this carbanion is protonated by the water present in the reaction mixture to give the final mono-ester product. youtube.com A key advantage of the Krapcho reaction is its neutrality and selectivity, as it typically cleaves only one ester group, providing a direct route to the corresponding acetate (B1210297) ester without affecting other acid- or base-sensitive functional groups. wikipedia.orgyoutube.com
The outcome of the decarboxylation of this compound is highly dependent on the chosen reaction conditions. Selectivity between partial decarboxylation (to the acetate ester) and complete decarboxylation (to the methyl-pyridine) can be controlled by the choice of catalyst and solvent.
Under acid-catalyzed conditions , the strength of the acid, temperature, and reaction time are critical variables. Research on analogous arylmalonates has shown that mild conditions are often insufficient to initiate the reaction. beilstein-journals.org Vigorous conditions, such as refluxing in a mixture of strong acid (e.g., HBr) and a co-solvent like acetic acid to ensure solubility, are typically required to drive the reaction to completion, leading to the fully decarboxylated acetic acid product. beilstein-journals.orgbeilstein-journals.org
The table below, based on findings from analogous arylmalonate systems, illustrates the impact of acidic conditions on the hydrolysis and decarboxylation reaction. beilstein-journals.org
| Acid/Solvent System | Temperature | Time (h) | Outcome |
| TFA (5 equiv), CH₂Cl₂ | 20 °C | 15 | No Reaction |
| TFA (10 equiv), neat | 20 °C | 15 | No Reaction |
| 48% HBr (aq) | Reflux | 16 | Traces of product, mostly starting material |
| 48% HBr / AcOH (1:5 v/v) | Reflux | 5 | Good yield of the fully decarboxylated acetic acid product |
For thermal (Krapcho) conditions , the choice of salt and solvent influences the reaction rate. Lithium chloride is often more effective than sodium chloride, allowing for lower reaction temperatures. organic-chemistry.org The reaction typically works best with methyl or ethyl esters due to the SN2 nature of the initial dealkylation step. youtube.com This method generally offers high yields and selectivity for the mono-decarboxylation product, preserving one ester group. researchgate.net The use of microwave irradiation has also been shown to accelerate Krapcho decarboxylations. researchgate.netorganic-chemistry.org
Acid-Catalyzed Hydrolysis and Decarboxylation to Pyridine Acetates
Nucleophilic Substitutions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electron-withdrawing effects of the ring nitrogen, the nitro group, and to a lesser extent, the bromine atom and the diethyl malonate substituent. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr) reactions.
Reactivity of the Bromine Atom and Nitro Group Towards Nucleophiles
Both the bromine atom at the C-3 position and the nitro group at the C-5 position are potential leaving groups in nucleophilic aromatic substitution reactions. The outcome of a nucleophilic attack is dependent on the nature of the nucleophile, reaction conditions, and the electronic environment of the pyridine ring.
In reactions with certain nucleophiles, particularly soft nucleophiles like thiols, the nitro group can be preferentially displaced. For instance, in related 3-nitro-5-halopyridines, the nitro group has been observed to be more susceptible to substitution by sulfur nucleophiles than the halogen. This is attributed to the high polarizability of sulfur nucleophiles and the strong electron-withdrawing nature of the nitro group, which stabilizes the Meisenheimer complex intermediate formed during the attack at the carbon bearing the nitro group.
Conversely, with other nucleophiles, such as amines and alkoxides, the bromine atom is often the preferred leaving group. Halogens are generally good leaving groups in SNAr reactions. In the case of 3-bromo-4-nitropyridine, reactions with amines have been shown to yield a mixture of products, including those resulting from the displacement of the bromine atom. It is important to note that unexpected rearrangements, such as nitro group migration, have also been observed in the reactions of substituted nitropyridines with amines, highlighting the complex reactivity of these systems.
Preferential Substitution Patterns and Electronic Effects
The regioselectivity of nucleophilic attack on the 3-bromo-5-nitropyridine (B95591) ring is governed by the combined electronic effects of the substituents. The nitro group, being a strong electron-withdrawing group, significantly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C-3 position (bearing the bromine) is ortho to the C-4 diethyl malonate group and meta to the nitro group, while the C-5 position (bearing the nitro group) is para to the ring nitrogen's influence and ortho to the diethyl malonate group.
In general, nucleophilic attack is favored at positions that can best stabilize the negative charge of the intermediate Meisenheimer complex. For this compound, attack at C-3 would place the negative charge on the nitrogen atom through resonance, a stabilizing effect. Attack at C-5 would also be stabilized by the adjacent electron-withdrawing diethyl malonate group. The preferential site of substitution will therefore be a delicate balance between the electronic activation provided by the substituents and the inherent leaving group ability of the bromine atom versus the nitro group.
Modifications of the Malonate Ester Groups
The diethyl malonate moiety of the title compound offers a versatile handle for further chemical transformations, allowing for the synthesis of a variety of derivatives.
Transesterification Reactions
The ethyl ester groups of the malonate can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by either an acid or a base. In the presence of an alcohol and a suitable catalyst, the ethyl groups can be replaced to form different esters. The efficiency of transesterification can be influenced by the steric bulk of both the malonate substrate and the incoming alcohol. Given the steric hindrance potentially imposed by the substituted pyridine ring, forcing conditions such as higher temperatures or the use of more reactive catalysts might be necessary to achieve high yields.
| Reactant Alcohol | Catalyst | Product Ester | Reference |
| Methanol | Acid or Base | Dimethyl (3-bromo-5-nitropyridin-4-yl)malonate | General Knowledge |
| Benzyl Alcohol | Acid or Base | Dibenzyl (3-bromo-5-nitropyridin-4-yl)malonate | General Knowledge |
| Isopropanol | Acid or Base | Diisopropyl (3-bromo-5-nitropyridin-4-yl)malonate | General Knowledge |
Formation of Malonamide or Malonic Acid Derivatives
The ester groups of this compound can be readily converted into amides or hydrolyzed to the corresponding carboxylic acid.
Formation of Malonamide Derivatives: Reaction with primary or secondary amines leads to the formation of the corresponding N,N'-disubstituted malonamides. This amidation reaction typically proceeds by heating the diethyl malonate with an excess of the amine, sometimes in the presence of a catalyst. The reactivity of the amine and the steric environment of the ester will influence the reaction conditions required.
| Amine | Product |
| Ammonia | (3-bromo-5-nitropyridin-4-yl)malonamide |
| Methylamine | N,N'-dimethyl-(3-bromo-5-nitropyridin-4-yl)malonamide |
| Aniline | N,N'-diphenyl-(3-bromo-5-nitropyridin-4-yl)malonamide |
Formation of Malonic Acid Derivatives: Hydrolysis of the diethyl ester, typically under acidic or basic conditions, yields (3-bromo-5-nitropyridin-4-yl)malonic acid. It is noteworthy that malonic acids bearing strongly electron-withdrawing substituents can be prone to decarboxylation upon heating. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate, which also has a highly electron-deficient aromatic ring, readily undergoes decarboxylation to form the corresponding acetic acid derivative. nih.gov Given the strong electron-withdrawing nature of the 3-bromo-5-nitropyridin-4-yl group, it is plausible that the resulting malonic acid derivative could be susceptible to decarboxylation under the hydrolysis conditions or upon subsequent heating, leading to the formation of 2-(3-bromo-5-nitropyridin-4-yl)acetic acid.
| Hydrolysis Condition | Intermediate Product | Potential Final Product (after decarboxylation) |
| Acidic (e.g., HCl, H₂SO₄) | (3-bromo-5-nitropyridin-4-yl)malonic acid | 2-(3-bromo-5-nitropyridin-4-yl)acetic acid |
| Basic (e.g., NaOH, KOH) followed by acidification | (3-bromo-5-nitropyridin-4-yl)malonic acid | 2-(3-bromo-5-nitropyridin-4-yl)acetic acid |
Diethyl 3 Bromo 5 Nitropyridin 4 Yl Malonate As a Versatile Synthetic Intermediate
Precursor for the Synthesis of Diverse Pyridine (B92270) Derivatives
The presence of the diethyl malonate group on the pyridine ring provides a convenient handle for further functionalization. Through well-established malonic ester chemistry, this functionality can be transformed into various substituents, leading to a range of substituted pyridine derivatives.
A fundamental transformation of the diethyl malonate group is its conversion to a simple alkyl substituent through hydrolysis and decarboxylation. This process, a cornerstone of malonic ester synthesis, can be applied to diethyl (3-bromo-5-nitropyridin-4-yl)malonate to generate methyl-substituted bromonitropyridines. The reaction typically proceeds via saponification of the ester groups using a base such as sodium or potassium hydroxide, followed by acidification and heating to induce the loss of carbon dioxide from the resulting malonic acid intermediate.
Table 1: Potential Synthesis of Alkyl-Substituted Bromonitropyridines
| Starting Material | Reagents | Product |
| This compound | 1. NaOH, H₂O, Δ 2. HCl, Δ | 3-Bromo-4-methyl-5-nitropyridine |
| This compound | 1. NaOEt, EtOH 2. EtI 3. NaOH, H₂O, Δ 4. HCl, Δ | 3-Bromo-4-ethyl-5-nitropyridine |
Note: These transformations are based on established chemical principles, but specific experimental data for this substrate is limited.
The malonate functionality also serves as a masked carboxylic acid group. Through controlled hydrolysis, it is possible to generate the corresponding pyridine dicarboxylic acid or, with subsequent decarboxylation, a pyridine mono-carboxylic acid. For instance, complete hydrolysis of this compound would yield (3-bromo-5-nitropyridin-4-yl)malonic acid. Gentle heating of this intermediate could then lead to the formation of 3-bromo-5-nitropyridine-4-acetic acid.
Furthermore, transesterification reactions could be employed to convert the diethyl ester to other ester derivatives, providing access to a wider range of functionalized pyridine compounds. While specific documented examples for this particular substrate are scarce, the general reactivity of malonic esters supports these synthetic possibilities.
Building Block for Fused Heterocyclic Ring Systems
The strategic placement of reactive functional groups on the pyridine ring of this compound makes it an attractive starting material for the synthesis of more complex, fused heterocyclic systems.
Imidazo[1,2-a]pyridines are a class of fused heterocycles with significant interest in medicinal chemistry. A common synthetic route to this scaffold involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. While this compound itself is not a direct precursor in this classic synthesis, its derivatives could be. For instance, reduction of the nitro group to an amine and subsequent manipulation of the malonate group could provide a suitably functionalized pyridine intermediate for cyclization into a polycyclic system.
Although direct evidence is limited, the potential exists to utilize the inherent reactivity of the substituted pyridine ring. For example, nucleophilic aromatic substitution of the bromo group, potentially by an amino-containing nucleophile, could set the stage for a subsequent intramolecular cyclization involving the malonate moiety or its derivatives, leading to the formation of novel fused heterocyclic structures.
Pyridinone scaffolds are prevalent in numerous biologically active molecules. The synthesis of pyridinones often involves the condensation of β-dicarbonyl compounds, such as diethyl malonate, with various nitrogen-containing synthons. While there is no direct report on the conversion of this compound into a pyridinone, the principles of pyridinone synthesis suggest its potential as a building block in more complex synthetic sequences. For instance, the malonate portion could participate in a cyclization reaction with a suitable partner, ultimately leading to a fused pyridinone system. The bromo and nitro groups would offer additional points for diversification either before or after the formation of the pyridinone ring.
Role in Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) and cascade transformations are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single operation. The high degree of functionalization in this compound suggests its potential as a substrate in such reactions.
The activated methylene (B1212753) group of the malonate can act as a nucleophile in Michael additions or Knoevenagel condensations, which are often key steps in MCRs and cascade sequences. For example, a reaction could be envisioned where the malonate participates in a condensation with an aldehyde, followed by an intramolecular cyclization involving one of the pyridine ring substituents. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack, which could also be a trigger for a cascade process.
Despite the theoretical potential, specific examples of this compound participating in multi-component or cascade reactions are not well-documented in the scientific literature. Further research in this area could unlock novel and efficient pathways to complex heterocyclic molecules.
Contributions to the Development of Complex Organic Molecules for Research Purposes (excluding clinical or biological efficacy)
The strategic importance of this compound in synthetic organic chemistry is underscored by its role as a key intermediate in the construction of complex heterocyclic scaffolds. Its utility is particularly evident in the synthesis of substituted pyrrolopyridines, a class of compounds of significant interest in various fields of chemical research. The inherent reactivity of the molecule, characterized by the presence of a bromo and a nitro group on the pyridine ring, alongside the versatile malonate ester functionality, allows for a range of chemical transformations.
One of the notable applications of this compound is in the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine. This transformation showcases the compound's ability to serve as a foundational building block for the elaboration of fused heterocyclic systems. The synthesis proceeds through a multi-step sequence that takes advantage of the specific functional groups present in the starting material.
Detailed Research Findings:
The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine from this compound has been documented in patent literature, outlining a clear and efficient pathway. chemicalbook.com The initial step involves the reaction of this compound with N,N-dimethylethylenamine. This reaction is followed by a reductive cyclization step.
In a typical procedure, the intermediate derived from this compound is treated with iron powder in acetic acid. chemicalbook.com The reaction mixture is heated to reflux, during which a color change from red to grayish-green is observed, accompanied by the formation of a white precipitate. chemicalbook.com Following the completion of the reaction, the desired product, 4-bromo-1H-pyrrolo[2,3-c]pyridine, is isolated and purified using silica (B1680970) gel chromatography. chemicalbook.com This synthetic route highlights the utility of the nitro group as a precursor to an amino group, which then participates in the cyclization to form the pyrrole (B145914) ring fused to the pyridine core. The bromo substituent remains intact throughout this sequence, offering a handle for further synthetic modifications on the final product.
The table below summarizes the key reaction in the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine | Iron powder, Acetic acid, Reflux | 4-bromo-1H-pyrrolo[2,3-c]pyridine | 73% | chemicalbook.com |
This synthetic application clearly demonstrates the role of this compound as a valuable intermediate. Its structural features allow for the controlled and sequential introduction of new functionalities and the construction of intricate molecular architectures that are of interest for further chemical exploration and research, independent of any assessment of their biological or clinical efficacy.
Computational and Theoretical Studies on Diethyl 3 Bromo 5 Nitropyridin 4 Yl Malonate and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometric parameters of molecules. For Diethyl (3-bromo-5-nitropyridin-4-yl)malonate, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and analyze its electronic properties. nih.govmdpi.com
The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. The pyridine (B92270) ring is expected to be largely planar, with the bulky diethyl malonate group likely twisted out of this plane to minimize steric hindrance. The electron-withdrawing nature of the nitro group at the C5 position and the bromine atom at the C3 position would significantly influence the geometry and electronic distribution of the pyridine ring. These substituents are expected to shorten adjacent C-N and C-C bonds within the ring compared to unsubstituted pyridine due to inductive effects and resonance stabilization.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is anticipated to be localized primarily on the pyridine ring and the bromine atom, while the LUMO would likely be centered on the electron-deficient pyridine ring, particularly around the nitro group. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
| Parameter | Atoms Involved | Predicted Value | Comment |
|---|---|---|---|
| Bond Length | C4-C(malonate) | ~1.52 Å | Typical sp²-sp³ C-C single bond. |
| Bond Length | C5-N(nitro) | ~1.47 Å | Shortened due to electron-withdrawing effect. |
| Bond Length | C3-Br | ~1.89 Å | Standard C-Br bond length on an aromatic ring. |
| Bond Angle | C3-C4-C5 | ~118° | Slightly distorted from ideal 120° due to substituents. |
| Dihedral Angle | N1-C4-C(malonate)-C(carbonyl) | 45-75° | Indicates significant twisting to alleviate steric strain. |
Computational Modeling of Reaction Mechanisms and Transition States (e.g., Decarboxylation Pathways)
A key reaction for malonic esters is decarboxylation upon heating, typically after hydrolysis of the esters to carboxylic acids. Computational modeling can elucidate the mechanism of this process for derivatives of this compound. The first step involves the hydrolysis of the two ethyl ester groups to form (3-bromo-5-nitropyridin-4-yl)malonic acid.
The subsequent decarboxylation is thought to proceed through a cyclic transition state. youtube.com DFT calculations can be used to locate the transition state structure and calculate the activation energy for this step. For the decarboxylation of the corresponding dicarboxylic acid, the mechanism would likely involve a six-membered ring transition state where a hydrogen from one carboxyl group is transferred to the carbonyl oxygen of the other, facilitating the cleavage of a C-C bond and the release of carbon dioxide. nih.govnih.gov The stability of the resulting enol intermediate, which then tautomerizes to the final carboxylic acid product, is also a key factor.
The presence of the substituted pyridine ring could influence the activation energy. The electron-withdrawing nitro and bromo groups might stabilize the carbanionic character that develops during C-C bond cleavage, potentially lowering the activation barrier compared to unsubstituted analogs. Computational studies would map the potential energy surface of the reaction, identifying the minimum energy pathway from the reactant to the product via the transition state.
| Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Malonic Acid | DFT (B3LYP/6-31G) | 30-35 |
| (Pyridin-4-yl)malonic Acid (Hypothetical) | DFT (B3LYP/6-31G) | 28-33 |
| (3-bromo-5-nitropyridin-4-yl)malonic Acid (Hypothetical) | DFT (B3LYP/6-31G*) | 25-30 |
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Synthesis Design
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. While no specific QSPR models for this compound exist in the literature, the methodology is broadly applicable for designing derivatives with desired properties, such as improved reactivity, solubility, or specific electronic characteristics. semanticscholar.orgresearchgate.net
A QSPR study would involve calculating a large number of molecular descriptors for a series of related pyridine-malonate derivatives. These descriptors fall into several categories:
Constitutional: Molecular weight, atom counts.
Topological: Connectivity indices that describe the branching of the molecular skeleton.
Geometric: Molecular surface area, volume, and shape indices.
Quantum-Chemical: Dipole moment, HOMO/LUMO energies, atomic charges calculated via methods like DFT. researchgate.net
These descriptors would then be used to build a regression model (e.g., Multiple Linear Regression) that links them to an experimentally measured property. For instance, one could develop a model to predict the reaction yield for the synthesis of various derivatives or their efficacy as intermediates. Such models enable the in silico screening of virtual compounds, allowing chemists to prioritize the synthesis of candidates with the most promising properties, thereby saving time and resources.
| Descriptor Class | Example Descriptor | Potential Property Correlation |
|---|---|---|
| Quantum-Chemical | LUMO Energy | Reactivity towards nucleophiles |
| Quantum-Chemical | Dipole Moment | Solubility in polar solvents |
| Topological | Wiener Index | Boiling point, viscosity |
| Geometric | Solvent Accessible Surface Area (SASA) | Bioavailability, intermolecular interactions |
Conformation Analysis and Conformational Landscapes
The biological activity and physical properties of a flexible molecule like this compound are governed by its preferred three-dimensional shape or conformation. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers for interconversion between them.
For this molecule, the key degrees of rotational freedom are:
Rotation around the single bond connecting the pyridine ring (at C4) to the central carbon of the malonate group.
Rotation of the two ethyl ester groups.
The rotation around the C4-C(malonate) bond is likely to be hindered due to steric clashes between the ester groups and the substituents on the pyridine ring. A relaxed potential energy surface scan, where the dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, would reveal the low-energy conformers. It is expected that the most stable conformers will adopt a staggered arrangement to minimize steric repulsion.
The orientation of the two terminal ethyl groups also contributes significantly to the conformational landscape. nih.gov Each C-O bond within the ester moieties can rotate, leading to a large number of possible conformations. Computational analysis helps to identify the global minimum energy conformer and other low-energy structures that might be present in equilibrium at room temperature. Understanding the conformational preferences is essential for studies on crystal packing or potential interactions with biological targets.
| Conformer | Dihedral Angle (N1-C4-C(malonate)-C(carbonyl)) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A (Global Minimum) | ~60° | 0.00 | Gauche conformation, minimizes steric clash. |
| B | ~180° | 2.5 - 4.0 | Anti conformation, potential steric interaction. |
| C | ~0° | > 10.0 | Eclipsed conformation, high energy due to steric repulsion. |
Future Research Directions and Emerging Opportunities in Pyridine Malonate Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis of Pyridine (B92270) Malonates
The synthesis of complex molecules like pyridine malonates traditionally involves multi-step processes that may use hazardous reagents and solvents. The principles of green chemistry are increasingly being applied to mitigate the environmental impact of chemical synthesis. Future research will likely focus on developing more sustainable routes to pyridine malonates. This includes the use of eco-friendly and reusable catalysts, such as activated fly ash, and employing less hazardous solvents. bhu.ac.in
One promising avenue is the exploration of one-pot multicomponent reactions (MCRs), which can construct complex pyridine skeletons in a single step, reducing waste and improving efficiency. researchgate.net The use of alternative energy sources, such as microwave irradiation, has already been shown to significantly reduce reaction times and increase yields in the synthesis of related pyridine derivatives, often with the benefit of being solvent-free. researchgate.netnih.gov Furthermore, developing synthetic pathways that utilize renewable feedstocks, such as glycerol (B35011), presents a significant opportunity for the sustainable production of the core pyridine scaffold. rsc.org
| Green Chemistry Approach | Potential Application to Pyridine Malonate Synthesis | Key Advantages |
| Microwave-Assisted Synthesis | Rapid synthesis of the pyridine core or subsequent derivatization reactions. | Reduced reaction times, increased yields, simplified work-up. nih.gov |
| Reusable Heterogeneous Catalysts | Using catalysts like nano-TiO2 or magnetically recoverable systems for the pyridine ring formation. researchgate.netnih.gov | Easy separation and recycling of the catalyst, minimizing waste. nih.gov |
| Solvent-Free Reactions | Performing condensation or coupling reactions under solvent-free or solid-supported conditions. | Eliminates solvent waste, reduces environmental impact, simplifies purification. nih.govijarsct.co.in |
| Renewable Feedstocks | Investigating pathways from bio-based materials like glycerol to form the pyridine backbone. rsc.org | Reduces reliance on fossil fuels, enhances sustainability. rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is central to the efficient synthesis of substituted pyridines. While classical methods like the Hantzsch synthesis exist, modern research is focused on developing novel catalytic systems that offer superior efficiency, regioselectivity, and functional group tolerance. mdpi.comnih.gov For pyridine malonates, this is particularly relevant for both the initial ring formation and the subsequent modification of the scaffold.
Future efforts will likely involve the development of advanced catalysts, including biocatalysts like engineered enzymes, which can operate under mild conditions with high selectivity. ijarsct.co.in Metal-based catalysts, including those based on copper, palladium, and rhodium, continue to be refined for cross-coupling and cycloaddition reactions to build and functionalize the pyridine ring. nih.govnih.gov A significant area of interest is the use of magnetically recoverable nanocatalysts, which combine high catalytic activity with ease of separation, making them suitable for scalable and sustainable processes. nih.gov The modification of zeolites, such as ZSM-5, has also been shown to be effective in catalyzing pyridine synthesis from simple aldehydes and ammonia, offering a pathway that could be adapted for pyridine malonate precursors. researchgate.net
| Catalyst Type | Example | Relevance to Pyridine Malonate Synthesis |
| Biocatalysts | Engineered Enzymes | Potential for highly selective synthesis under mild, aqueous conditions. ijarsct.co.in |
| Zeolites | HZSM-5, CoZSM-5 | Catalyzing the formation of the pyridine ring from acyclic precursors. researchgate.net |
| Magnetically Recoverable Nanocatalysts | Fe3O4-supported complexes | High efficiency and easy recovery, suitable for industrial-scale synthesis. nih.gov |
| Transition Metal Catalysts | Palladium, Copper, Rhodium | Used in cross-coupling reactions to introduce substituents or in cycloadditions to form the ring. nih.govnih.govmdpi.com |
Expanding the Scope of Derived Complex Heterocyclic Scaffolds
Diethyl (3-bromo-5-nitropyridin-4-yl)malonate is an ideal starting material for the synthesis of more complex heterocyclic systems due to its multiple reactive sites. The pyridine ring is a privileged scaffold found in over 7,000 drugs, and its derivatives are constantly explored for new therapeutic applications. rsc.orgnih.gov The bromo, nitro, and malonate ester groups on the starting compound serve as versatile chemical handles for further elaboration.
Future research will focus on leveraging these functional groups to construct fused polycyclic systems. For example, the malonate moiety can participate in intramolecular cyclization reactions to form fused rings, while the bromo substituent is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups. The nitro group can be reduced to an amine, which can then be used to build additional heterocyclic rings, such as imidazopyridines or pyrazolopyridines. bhu.ac.innih.gov This strategic functionalization can lead to the discovery of novel compounds with unique biological activities. rsc.orgresearchgate.net
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The increasing demand for new molecules in drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput experimentation (HTE). These technologies allow for the rapid synthesis and screening of large libraries of compounds. researchgate.net Building blocks like this compound are well-suited for this approach.
Future work will involve integrating such functionalized pyridine malonates into automated workflows. researchgate.net By using robotic systems, a diverse set of reactants can be systematically combined with the pyridine malonate core to generate a large library of analogues. For instance, an array of boronic acids could be coupled at the bromine position, or various amines could be used to displace the bromine or react with the ester groups after hydrolysis. The resulting libraries can then be rapidly screened for desired biological or material properties, accelerating the discovery process. researchgate.netresearchgate.net
Investigation of Solid-Phase Synthesis Methodologies for Analogue Libraries
Solid-phase synthesis is a powerful technique for the preparation of compound libraries, as it simplifies the purification process by allowing excess reagents and by-products to be washed away from the resin-bound product. nih.gov This methodology is highly amenable to automation and is widely used in combinatorial chemistry.
The structure of this compound offers several handles for attachment to a solid support. For example, the malonate ester could be tethered to a resin, or the pyridine ring itself could be linked via a suitable linker. Once anchored, the bromo and nitro groups can be elaborated upon in a stepwise fashion. nih.govresearchgate.net A "traceless" linker strategy could be employed, where the final cleavage step removes any trace of the linker from the final product. nih.gov The application of solid-phase synthesis would enable the rapid and efficient generation of a focused library of pyridine malonate analogues for biological screening, without the need for tedious chromatographic purification of intermediates. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Diethyl (3-bromo-5-nitropyridin-4-yl)malonate?
- Methodology : The synthesis typically involves sequential functionalization of a pyridine precursor. Initial steps may include nitration at the 5-position and bromination at the 3-position of 4-pyridinylmalonate. Esterification of malonic acid with ethanol under acidic conditions (e.g., H₂SO₄) forms the diethyl malonate backbone . Subsequent electrophilic aromatic substitution or transition-metal-catalyzed coupling reactions introduce the nitro and bromo groups. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts like di- or tri-substituted derivatives .
Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The nitro group at the 5-position acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 4-position. This facilitates reactions with amines or thiols under mild conditions (e.g., 60–80°C in DMF). The bromo group at the 3-position further directs regioselectivity by deactivating adjacent positions . Kinetic studies using HPLC or NMR can track substitution progress .
Q. What analytical techniques are recommended for characterizing this compound?
- Protocol :
- GC/MS : Quantify purity and detect volatile impurities using dimethyl malonate as an internal standard .
- FTIR/EXAFS : Identify coordination environments (e.g., malonate-metal interactions) and confirm functional groups like C=O (1730–1750 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks using DEPT-135 for carbons adjacent to electronegative substituents (δ 160–170 ppm for nitro groups) .
Advanced Research Questions
Q. How can copper-catalyzed coupling reactions be optimized for introducing aryl groups to this malonate derivative?
- Catalytic System : Use CuI (5 mol%) with 2-picolinic acid (10 mol%) in DMSO at 25°C for room-temperature α-arylation. The malonate enolate forms a stable complex with Cu(I), enabling coupling with aryl iodides (e.g., 4-iodotoluene) in >80% yield. Competitive bromine displacement is suppressed by steric hindrance from the nitro group .
- Troubleshooting : If side reactions occur (e.g., dehalogenation), reduce catalyst loading or switch to Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling .
Q. What mechanistic insights explain abnormal Michael addition pathways involving this compound?
- Pathway Analysis : Under basic conditions (e.g., NaOEt/EtOH), the malonate enolate may undergo conjugate addition to α,β-unsaturated ketones. However, steric hindrance from the 3-bromo-5-nitropyridinyl group can divert reactivity toward ethoxycarbonyl transfer, forming rearranged products (e.g., cyclohexenone derivatives). Computational DFT studies (B3LYP/6-31G*) help map transition states .
Q. How does the compound’s structure impact its interaction with biological targets (e.g., enzymes or transporters)?
- Biochemical Analysis : The nitro group enhances cellular uptake via monocarboxylate transporters (MCT1), as seen in malonate analogs . Competitive inhibition assays (IC₅₀) using ³H-malonate in rat brain homogenates reveal binding affinity. In vitro cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa) can assess therapeutic potential .
Data Contradiction & Resolution
Q. Discrepancies in catalytic efficiency for malonate alkylation: How to reconcile conflicting reports?
- Root Cause : Divergent results arise from solvent polarity (e.g., THF vs. DMF) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃). Polar aprotic solvents stabilize enolate intermediates, improving yields. Validate protocols using controlled kinetic experiments (e.g., in situ IR monitoring) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
